molecular formula C14H13NO4 B4180163 4-({[(2-METHYL-3-FURYL)CARBONYL]AMINO}METHYL)BENZOIC ACID

4-({[(2-METHYL-3-FURYL)CARBONYL]AMINO}METHYL)BENZOIC ACID

Cat. No.: B4180163
M. Wt: 259.26 g/mol
InChI Key: VHNIPDSMWTVEFK-UHFFFAOYSA-N
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Description

4-({[(2-METHYL-3-FURYL)CARBONYL]AMINO}METHYL)BENZOIC ACID is an organic compound characterized by its unique structure, which includes a furoyl group attached to a benzoic acid moiety via an amino-methyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2-METHYL-3-FURYL)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves the reaction of 2-methyl-3-furoyl chloride with 4-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-({[(2-METHYL-3-FURYL)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group yields carboxylic acids, while reduction of nitro groups results in amino derivatives .

Scientific Research Applications

4-({[(2-METHYL-3-FURYL)CARBONYL]AMINO}METHYL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(2-METHYL-3-FURYL)CARBONYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The furoyl group can interact with enzymes or receptors, modulating their activity. The amino-methyl linkage allows for the formation of hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(2-METHYL-3-FURYL)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[[(2-methylfuran-3-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-12(6-7-19-9)13(16)15-8-10-2-4-11(5-3-10)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNIPDSMWTVEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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